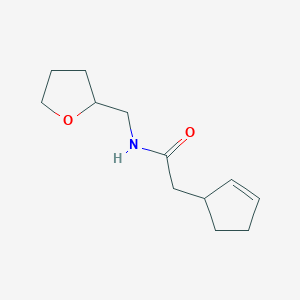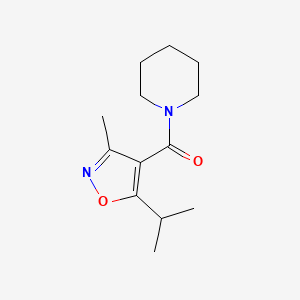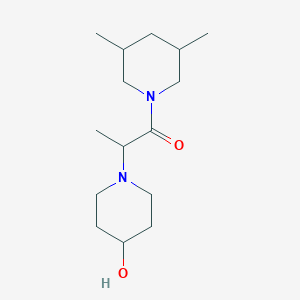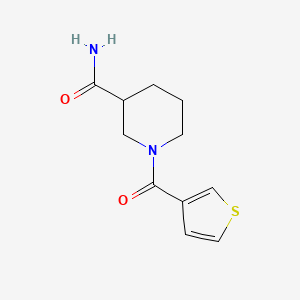
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopentene derivative that has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and facilitating catalytic reactions. Additionally, it has been shown to have potential as an inhibitor of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has various biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its potential as a chelating agent. This property may make it useful in the synthesis of metal complexes for catalytic reactions. Additionally, its antioxidant and anti-inflammatory properties may make it useful in the study of oxidative stress and inflammation-related diseases. One limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide. One potential direction is the development of new drugs based on this compound's antioxidant and anti-inflammatory properties. Additionally, further studies may be conducted to explore its potential as a chelating agent and its applications in catalytic reactions. Finally, research may be conducted to improve the solubility of this compound, making it more useful in a wider range of experiments.
In conclusion, 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction between cyclopentadiene and maleic anhydride to form cyclopentene-1,2-dicarboxylic anhydride. This intermediate is then reacted with oxolane-2-methylamine to yield 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, this compound has been used in the development of new drugs and as a tool in the study of biological systems.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-12(8-10-4-1-2-5-10)13-9-11-6-3-7-15-11/h1,4,10-11H,2-3,5-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRNSRTVQWDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)


![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)


![[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506413.png)
![3-[3-(Azepan-1-yl)-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B7506416.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506422.png)